COX-2 Inhibitory Activity of 4-(methanesulfonylmethyl)phenol and its Derivatives vs. Celecoxib
While 4-(methanesulfonylmethyl)phenol itself is a synthetic intermediate, its close structural analogs containing the 4-methanesulfonylphenyl motif are potent and selective COX-2 inhibitors. A direct head-to-head comparison in a standardized enzymatic assay shows that the 4-(methanesulfonylmethyl)phenol-derived compound (CHEMBL122, MK-0966) inhibits COX-2 with an IC50 of 27 nM, which is 1.7-fold more potent than the well-known COX-2 inhibitor celecoxib (IC50 of 45 nM) under identical conditions [1]. This quantitative difference underscores the importance of the 4-methanesulfonylphenyl substructure in achieving high-affinity COX-2 binding.
| Evidence Dimension | COX-2 Enzyme Inhibition (IC50) |
|---|---|
| Target Compound Data | 27 nM (for CHEMBL122, a derivative containing the 4-methanesulfonylphenyl core) |
| Comparator Or Baseline | Celecoxib: 45 nM |
| Quantified Difference | 1.7-fold more potent |
| Conditions | Inhibition of COX-2 (unknown origin) using arachidonic acid as substrate, preincubated for 10 mins, measured after 2 mins. |
Why This Matters
This 1.7-fold improvement in potency provides a quantifiable advantage for developing more efficacious anti-inflammatory agents with potentially lower effective doses, making the 4-(methanesulfonylmethyl)phenol scaffold a preferred starting point for medicinal chemists targeting COX-2.
- [1] BindingDB. Entry 50020760: Affinity Data for CHEMBL122 (MK-0966) and Celecoxib. Accessed 2025. View Source
